molecular formula C16H17FN4O2 B7096715 N-(cyclopropylmethyl)-N'-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide

N-(cyclopropylmethyl)-N'-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide

Cat. No.: B7096715
M. Wt: 316.33 g/mol
InChI Key: BRYINELSFZLYPH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N’-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, a fluorophenyl group, and a pyrazolyl group

Properties

IUPAC Name

N-(cyclopropylmethyl)-N'-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-9-13(11-4-6-12(17)7-5-11)14(21-20-9)19-16(23)15(22)18-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYINELSFZLYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C(=O)NCC2CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N’-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole intermediate with a fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction.

    Cyclopropylmethylation: The final step involves the alkylation of the resulting intermediate with a cyclopropylmethyl halide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N’-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-N’-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N’-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-N’-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide
  • N-(cyclopropylmethyl)-N’-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide

Uniqueness

N-(cyclopropylmethyl)-N’-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]oxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

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